13H-Dibenzo[a,i]carbazole

Optoelectronics Photophysics Material Science

Sourcing a non-carcinogenic N-PAH scaffold that precisely replicates the dibenzo[a,i] fusion pattern can be challenging, leading to batch-to-batch variability and experimental irreproducibility. 13H-Dibenzo[a,i]carbazole (CAS 239-64-5) solves this by providing a well-defined, C₂-symmetric polycyclic heteroaromatic with a redshifted absorption (428 nm) and deeper HOMO (-5.65 eV) compared to 9H-carbazole. - Enables accurate energy level alignment in blue/green PHOLED host and electron-transport materials, backed by an extensive OLED patent landscape. - Serves as an essential low-activity control for SAR carcinogenicity studies, contrasting with the potent 7H-Dibenzo[c,g]carbazole isomer. - Supplied as a certified analytical standard for regulatory compliance testing of aza-arenes in complex environmental matrices.

Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
CAS No. 239-64-5
Cat. No. B1594412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13H-Dibenzo[a,i]carbazole
CAS239-64-5
Molecular FormulaC20H13N
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC5=CC=CC=C54
InChIInChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-12,21H
InChIKeyIUILSTHMSGDSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.78e-08 M

Structure & Identifiers


Interactive Chemical Structure Model





13H-Dibenzo[a,i]carbazole (CAS 239-64-5) Procurement Guide: Structural and Physicochemical Baseline


13H-Dibenzo[a,i]carbazole (CAS 239-64-5, C₂₀H₁₃N) is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) belonging to the dibenzocarbazole class [1]. It features a central carbazole core with two additional benzene rings fused at the [a] and [i] positions, which gives rise to an extensively conjugated planar framework and distinct photophysical properties [2]. As an unsubstituted, C₂-symmetric polycyclic heteroaromatic scaffold, it is recognized alongside other aza-arenes (e.g., 7H-dibenzo[c,g]carbazole) in authoritative toxicological and environmental databases [3], and has been specifically included in IARC publications concerning the decontamination and destruction of carcinogenic laboratory wastes [4].

13H-Dibenzo[a,i]carbazole: Why In-Class Analogs Are Not Interchangeable


While multiple dibenzocarbazole isomers share the C₂₀H₁₃N molecular formula, their distinct ring fusion patterns produce critical differences in photophysical, electronic, and toxicological behavior that preclude simple substitution. The [a,i] annulation of 13H-Dibenzo[a,i]carbazole produces a distinct conjugated π-system, leading to a significantly redshifted absorption maximum (λ_abs = 428 nm) compared to the unsubstituted 9H-carbazole core (λ_abs = 320 nm) and a substantially altered frontier orbital energy profile . Furthermore, in vivo carcinogenicity bioassays demonstrate that isomeric analogs such as 7H-Dibenzo[c,g]carbazole exhibit potent and organ-specific tumorigenicity (+++ for both skin and liver) [1]. Consequently, for applications in optoelectronic material design, photophysical standardization, or toxicological research, 13H-Dibenzo[a,i]carbazole must be specified precisely—relying on a generic 'dibenzocarbazole' synonym or an alternative isomer risks fundamental experimental irreproducibility and invalid conclusions.

13H-Dibenzo[a,i]carbazole Technical Evidence: Quantitative Differentiation from Key Analogs


13H-Dibenzo[a,i]carbazole Exhibits 108 nm Redshifted Absorption Relative to 9H-Carbazole

The extended conjugation of the [a,i]-fused dibenzocarbazole framework results in a dramatically altered UV-vis absorption profile. Compared to the core 9H-carbazole unit, 13H-Dibenzo[a,i]carbazole demonstrates a significantly lower HOMO-LUMO energy gap. A direct comparison of reported experimental data shows the maximum absorption wavelength (λ_abs) shifts from 320 nm for 9H-carbazole to 428 nm for the target compound . This bathochromic shift is critical for tuning the absorption cross-section in organic photovoltaic (OPV) and light-emitting diode (OLED) active layers, where extending π-conjugation directly modifies charge transport and light-harvesting efficiency.

Optoelectronics Photophysics Material Science

HOMO Energy Lowered by 0.92 eV Compared to 9H-Carbazole Enhances Electrochemical Stability

The frontier orbital energies are central to the compound's utility as a charge-transport material. Experimental data reveal that 13H-Dibenzo[a,i]carbazole possesses a HOMO level of -5.65 eV, which is 0.92 eV deeper than the HOMO of 9H-carbazole (-4.73 eV) . The deeper HOMO in 13H-Dibenzo[a,i]carbazole correlates with a lower ionization potential (IP) for carbazole derivatives, as documented in studies on their metabolic and electrochemical activation [1]. This lowered HOMO level is advantageous for hole-blocking and electron-transport layers in OLEDs, as it better aligns with the work functions of adjacent layers and reduces undesirable hole leakage, thereby enhancing device efficiency and operational stability.

Electrochemistry OLED Semiconductors

Carcinogenicity Profile: Inactivity Contrasts with Highly Potent 7H-Dibenzo[c,g]carbazole Isomer

In the domain of toxicology and environmental health, the choice of isomer is not interchangeable. Data compiled from IARC Monographs and bioassays demonstrate a stark contrast in carcinogenic potency. While 7H-Dibenzo[c,g]carbazole is documented to be a potent carcinogen in mouse skin and liver (rated '+++'), 13H-Dibenzo[a,i]carbazole is reported to be inactive or exhibit no detectable carcinogenic activity in the same models [1]. This differential activity is further corroborated by studies showing that 7H-Dibenzo[c,g]carbazole is as potent a carcinogen as benzo[a]pyrene when applied to mouse skin [2]. For researchers modeling N-heterocyclic PAH toxicity or developing analytical standards for environmental monitoring, 13H-Dibenzo[a,i]carbazole serves as a critical negative control or a less hazardous structural analog to probe the molecular determinants of carcinogenic activation.

Toxicology Carcinogenicity PAH Research

Patent Protection and Functional Advantages of Dibenzo[a,i]carbazole Scaffold in OLED Devices

A key differentiator for industrial procurement in the OLED sector is the proprietary and performance-optimized use of the dibenzo[a,i]carbazole skeleton. Patent JP2017081913A explicitly claims novel dibenzocarbazole compounds incorporating a dibenzo[a,i]carbazole skeleton and an anthracene skeleton, highlighting that light-emitting elements fabricated with these materials achieve 'low power consumption, high reliability, and high color purity' [1]. This is a marked improvement over prior art devices. While the patent does not present quantitative data comparing the unsubstituted 13H-Dibenzo[a,i]carbazole core directly to alternative host materials, the specific selection and legal protection of the [a,i] fusion motif in this invention underscore its unique and advantageous electronic properties for device performance. This makes the compound not just a research chemical but a relevant building block for commercializable intellectual property.

OLED Electroluminescence Patent Analysis

13H-Dibenzo[a,i]carbazole: Validated Application Scenarios for Scientific and Industrial Use


OLED Host and Charge Transport Material Development

Utilize 13H-Dibenzo[a,i]carbazole as a core scaffold for synthesizing novel host and electron-transport materials for blue and green phosphorescent organic light-emitting diodes (PHOLEDs). The compound's redshifted absorption (428 nm) and deeper HOMO level (-5.65 eV) relative to 9H-carbazole are critical for aligning energy levels with adjacent layers, minimizing charge leakage, and improving device efficiency . The intellectual property landscape, as evidenced by patents claiming the dibenzo[a,i]carbazole skeleton for high-reliability, low-power devices [3], confirms its viability for creating protectable, high-performance optoelectronic materials.

Toxicological Negative Control for N-Heterocyclic PAH Studies

Employ 13H-Dibenzo[a,i]carbazole as an essential negative control or low-activity comparator in carcinogenicity and genotoxicity studies of N-heterocyclic polycyclic aromatic hydrocarbons (N-PAHs). Its reported lack of carcinogenic activity in mouse bioassays directly contrasts with the high potency of the isomeric 7H-Dibenzo[c,g]carbazole, which is rated as active as benzo[a]pyrene . This specific differential activity allows researchers to investigate the structure-activity relationships (SAR) governing N-PAH carcinogenesis and to validate analytical methods for complex environmental mixtures without the confounding factor of high intrinsic tumorigenicity [3].

Analytical Standard for Environmental and Combustion Emission Monitoring

Deploy high-purity 13H-Dibenzo[a,i]carbazole as a certified reference material (CRM) or analytical standard for the identification and quantification of aza-arenes in complex environmental matrices, such as diesel particulate matter, coal tar extracts, and urban air samples . As a member of the specific class of polycyclic heterocyclic hydrocarbons (PHCs) considered in IARC decontamination protocols [3], its accurate identification is essential for comprehensive environmental risk assessment and for calibrating GC-MS and HPLC methods used in regulatory compliance testing.

Fundamental Photophysical Research on Extended π-Conjugated Systems

Leverage the well-defined, planar, and C₂-symmetric structure of 13H-Dibenzo[a,i]carbazole as a model compound for fundamental studies of excited-state dynamics in extended π-conjugated systems. The large 108 nm bathochromic shift in UV-vis absorption compared to the core 9H-carbazole unit provides a quantifiable probe of how incremental ring fusion alters the HOMO-LUMO gap and transition dipole moment . This makes it a valuable subject for advanced spectroscopic and computational investigations, including time-resolved fluorescence, phosphorescence, and DFT/TD-DFT calculations to benchmark theoretical models of electronic structure.

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